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Compound of Interest

Compound Name: 2-Octanol, 1-bromo-

Cat. No.: B3032594 Get Quote

Synthesis of 1-Bromo-2-Octanol: A Detailed
Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis

of 1-bromo-2-octanol, a valuable bifunctional molecule and key intermediate in various organic

syntheses. The described method utilizes the regioselective bromohydrin formation from 1-

octene, employing N-bromosuccinimide (NBS) as the bromine source in an aqueous dimethyl

sulfoxide (DMSO) medium.

Introduction
1-Bromo-2-octanol is a versatile chemical building block, featuring both a hydroxyl group and a

bromine atom on adjacent carbons. This structure makes it an ideal precursor for the synthesis

of epoxides, which are important intermediates in the production of pharmaceuticals and other

complex organic molecules. The protocol detailed below is based on the well-established

reaction of alkenes with NBS in the presence of water to yield bromohydrins, a reaction known

for its reliability and high regioselectivity.

Reaction Principle
The synthesis proceeds via an electrophilic addition of bromine to the double bond of 1-octene.

The presence of water as a nucleophile in the reaction mixture leads to the formation of a
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bromohydrin instead of a vicinal dibromide. The reaction is regioselective, following

Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the

original double bond, resulting in the desired 1-bromo-2-octanol.

Experimental Protocol
Materials and Reagents:

Reagent/Materi
al

Formula
Molar Mass (
g/mol )

Quantity Moles (mmol)

1-Octene C₈H₁₆ 112.21 5.61 g (7.8 mL) 50

N-

Bromosuccinimid

e (NBS)

C₄H₄BrNO₂ 177.98 9.8 g 55

Dimethyl

sulfoxide

(DMSO)

C₂H₆OS 78.13 100 mL -

Water

(deionized)
H₂O 18.02 1.8 mL 100

Diethyl ether (C₂H₅)₂O 74.12 As needed -

Saturated aq.

NaHCO₃
NaHCO₃ 84.01 As needed -

Saturated aq.

NaCl (Brine)
NaCl 58.44 As needed -

Anhydrous

MgSO₄
MgSO₄ 120.37 As needed -

Equipment:

250 mL round-bottom flask

Magnetic stirrer and stir bar
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Ice bath

Separatory funnel (250 mL)

Rotary evaporator

Standard laboratory glassware (beakers, graduated cylinders, etc.)

NMR spectrometer

Infrared spectrometer

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

9.8 g (55 mmol) of N-bromosuccinimide in 100 mL of dimethyl sulfoxide.

Addition of Water: To the solution from step 1, add 1.8 mL (100 mmol) of deionized water and

stir the mixture vigorously.

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

Addition of 1-Octene: While maintaining the temperature at 0 °C, add 5.61 g (7.8 mL, 50

mmol) of 1-octene dropwise to the stirred reaction mixture over a period of 10-15 minutes.

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to

room temperature. Continue stirring at room temperature for an additional 4 hours. The

reaction progress can be monitored by thin-layer chromatography (TLC).

Workup - Quenching: Pour the reaction mixture into 200 mL of cold water.

Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract

the product with diethyl ether (3 x 50 mL).

Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of

saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of saturated aqueous

sodium chloride (brine) solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude

product.

Purification: The crude 1-bromo-2-octanol can be purified by vacuum distillation or flash

column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the

pure product as a colorless oil.

Expected Yield:

The typical yield for this reaction is in the range of 75-85%.

Characterization Data
The structure of the synthesized 1-bromo-2-octanol should be confirmed by spectroscopic

methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR

(CDCl₃)

Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

CH₃ ~0.90 t 3H H-8

(CH₂)₄ ~1.2-1.6 m 8H
H-4, H-5, H-6, H-

7

CH₂ ~1.6-1.8 m 2H H-3

CH(OH) ~3.8-3.9 m 1H H-2

CH₂Br ~3.4-3.6 m 2H H-1

OH Variable br s 1H -
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¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment

CH₃ ~14.1 C-8

CH₂ ~22.6, 25.8, 29.1, 31.7 C-4, C-5, C-6, C-7

CH₂ ~36.0 C-3

CH₂Br ~39.5 C-1

CH(OH) ~72.0 C-2

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific

NMR instrument used.

Infrared (IR) Spectroscopy:

Functional Group Characteristic Absorption (cm⁻¹)

O-H (alcohol) ~3400 (broad)

C-H (alkane) ~2850-2960

C-Br (alkyl halide) ~560-650

Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-bromo-2-octanol.

Reaction Preparation Synthesis Workup & Purification

Characterization

Dissolve NBS in DMSO/H₂O Cool to 0 °C Add 1-Octene React at 0 °C to RT Quench with Water Extract with Diethyl Ether Wash Organic Layer Dry and Concentrate Purify by Distillation/Chromatography Pure 1-Bromo-2-Octanol

NMR Spectroscopy

IR Spectroscopy
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To cite this document: BenchChem. [detailed experimental protocol for synthesizing 1-
bromo-2-octanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032594#detailed-experimental-protocol-for-
synthesizing-1-bromo-2-octanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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